S-Alpine-Hydride

Catalog No.
S973721
CAS No.
100013-07-8
M.F
C18H31BLi
M. Wt
265.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Alpine-Hydride

CAS Number

100013-07-8

Product Name

S-Alpine-Hydride

Molecular Formula

C18H31BLi

Molecular Weight

265.2 g/mol

InChI

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m0./s1

InChI Key

MYYWMZXHGVQUHN-NPFSMDCVSA-N

SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Canonical SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Isomeric SMILES

[Li+].[B-]1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C

S-Alpine-Hydride is a chiral organoboron compound with the molecular formula C18H31BLiC_{18}H_{31}BLi and a molecular weight of 265.2 g/mol. It is primarily used as a reducing agent in organic synthesis, particularly for the stereoselective reduction of carbonyl compounds. This compound is recognized for its unique ability to provide high enantiomeric excess in various reactions, making it valuable in asymmetric synthesis .

Asymmetric Reduction Reactions

The primary application of S-Alpine-Hydride in scientific research lies in its ability to perform asymmetric reductions. Asymmetric reduction reactions are particularly valuable because they produce a single enantiomer (mirror image) of a molecule from a racemic mixture (a 50/50 mixture of both enantiomers) []. This enantioselectivity is crucial in many areas of research, including the development of pharmaceuticals, agrochemicals, and advanced materials.

S-Alpine-Hydride achieves its asymmetric reduction capability through a mechanism known as the Midland Alpine Borane Reduction []. In this reaction, the carbonyl group (C=O) of a molecule binds to the Lewis acidic boron center of S-Alpine-Hydride. The hydride group on the boron atom then transfers to the carbonyl carbon atom with high stereoselectivity, resulting in the formation of a chiral alcohol. The specific enantiomer formed depends on the steric interactions between the reacting molecule and the S-Alpine-Hydride catalyst.

Here are some of the advantages of using S-Alpine-Hydride for asymmetric reductions:

  • High Enantioselectivity: S-Alpine-Hydride can achieve excellent enantiomeric excesses (ee), often exceeding 90% []. This means that a very high proportion of the product molecule will be the desired enantiomer.
  • Broad Substrate Scope: S-Alpine-Hydride can be used to reduce a wide range of carbonyl-containing compounds, including aldehydes, ketones, and unsaturated ketones [].
  • Mild Reaction Conditions: The Midland Alpine Borane Reduction typically proceeds under mild reaction conditions, making it compatible with a variety of functional groups.

  • Reduction of Aldehydes and Ketones: It selectively reduces aldehydes and certain ketones, leading to the formation of alcohols. The mechanism typically involves coordination of the carbonyl oxygen to the boron atom, followed by intramolecular hydride transfer from the pinane moiety .
  • Stereoselective Reactions: It is particularly effective in reactions that require stereochemical control, such as the Midland reduction, where it can produce enantiomerically enriched alcohols from prochiral substrates .
  • Acyl-Type Radical Additions: S-Alpine-Hydride has been shown to facilitate acyl-type radical additions, yielding anti- and syn-amino alcohols depending on the reaction conditions .

While S-Alpine-Hydride itself is not primarily known for biological activity, its derivatives and related compounds have been studied for their potential pharmacological effects. The ability to produce enantiomerically pure compounds is crucial in drug development, as different enantiomers can exhibit significantly different biological activities. For instance, some chiral alcohols produced using S-Alpine-Hydride have been investigated for their roles in medicinal chemistry .

S-Alpine-Hydride can be synthesized through several methods:

  • From 9-BBN and α-Pinene: The most common method involves treating 9-borabicyclo[3.3.1]nonane (9-BBN) with α-pinene to generate S-Alpine-Hydride. This reaction capitalizes on the steric properties of the resulting borane to achieve selective reductions .
  • Modification of Existing Boranes: Other synthetic routes may involve modifications of existing boranes to introduce chirality or enhance reducing capabilities.

S-Alpine-Hydride finds applications across various fields:

  • Asymmetric Synthesis: It serves as a chiral reducing agent in the synthesis of enantiomerically enriched compounds, which are critical in pharmaceuticals and agrochemicals.
  • Organic Synthesis: Its utility extends to general organic synthesis where selective reduction is required.
  • Research: It is often used in academic research to study reaction mechanisms and develop new synthetic methodologies.

Studies involving S-Alpine-Hydride often focus on its interactions with various substrates to understand its selectivity and reactivity:

  • Substrate Specificity: Research has demonstrated that S-Alpine-Hydride exhibits different reactivity profiles depending on the sterics and electronics of the substrates involved. This specificity allows chemists to predict outcomes in complex syntheses .
  • Comparative Studies: Interaction studies comparing S-Alpine-Hydride with other reducing agents highlight its unique advantages in terms of selectivity and yield.

S-Alpine-Hydride shares similarities with several other organoboron compounds, particularly those used in asymmetric synthesis. Here are a few notable examples:

CompoundCharacteristicsUnique Features
9-Borabicyclo[3.3.1]nonaneNon-chiral borane used for reductionsLess selective than S-Alpine-Hydride
DiisopinocampheylboraneChiral borane similar to Alpine boraneOften used for similar stereoselective reductions
Lithium Tri-tert-butoxyaluminum HydrideReducing agent with different selectivityMore reactive but less chiral control

S-Alpine-Hydride's uniqueness lies in its ability to achieve high enantiomeric excess while maintaining mild reaction conditions, making it particularly valuable in chiral synthesis compared to its non-chiral counterparts .

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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